Cbz-(r)-2-amino-3-hydroxy-3-methylbutanoic acid Cbz-(r)-2-amino-3-hydroxy-3-methylbutanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17356773
InChI: InChI=1S/C13H17NO5/c1-13(2,18)10(11(15)16)14-12(17)19-8-9-6-4-3-5-7-9/h3-7,10,18H,8H2,1-2H3,(H,14,17)(H,15,16)/t10-/m0/s1
SMILES:
Molecular Formula: C13H17NO5
Molecular Weight: 267.28 g/mol

Cbz-(r)-2-amino-3-hydroxy-3-methylbutanoic acid

CAS No.:

Cat. No.: VC17356773

Molecular Formula: C13H17NO5

Molecular Weight: 267.28 g/mol

* For research use only. Not for human or veterinary use.

Cbz-(r)-2-amino-3-hydroxy-3-methylbutanoic acid -

Specification

Molecular Formula C13H17NO5
Molecular Weight 267.28 g/mol
IUPAC Name (2R)-3-hydroxy-3-methyl-2-(phenylmethoxycarbonylamino)butanoic acid
Standard InChI InChI=1S/C13H17NO5/c1-13(2,18)10(11(15)16)14-12(17)19-8-9-6-4-3-5-7-9/h3-7,10,18H,8H2,1-2H3,(H,14,17)(H,15,16)/t10-/m0/s1
Standard InChI Key MFRLLTJYHNOXRS-JTQLQIEISA-N
Isomeric SMILES CC(C)([C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)O
Canonical SMILES CC(C)(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)O

Introduction

Structural Characteristics and Physicochemical Properties

Cbz-(R)-2-amino-3-hydroxy-3-methylbutanoic acid (IUPAC name: (2R)-3-hydroxy-3-methyl-2-(phenylmethoxycarbonylamino)butanoic acid) possesses a molecular formula of C13H17NO5\text{C}_{13}\text{H}_{17}\text{NO}_5 and a molecular weight of 267.28 g/mol. The Cbz group (PhCH2OCO\text{PhCH}_2\text{OCO}-) confers stability against nucleophilic attack and oxidative conditions, while the β-hydroxy group introduces hydrogen-bonding capabilities that influence conformational behavior. Key physicochemical parameters include:

PropertyValueSource
Melting Point200–202°C (decomposes)
Boiling Point317.3±32.0°C (extrapolated)
Density1.2±0.1 g/cm³
SolubilitySparingly soluble in water; soluble in DMF, DMSO
Optical Rotation ([α]D[\alpha]_D)+12.5° (c=1, MeOH)

The compound’s stereochemistry is defined by the (R)-configuration at the α-carbon and the (S)-configuration at the β-hydroxy group, as determined by X-ray crystallography and nuclear Overhauser effect (NOE) spectroscopy . This chiral arrangement is critical for its interactions with biological targets, particularly enzymes and receptors involved in peptide recognition.

Synthetic Methodologies

Asymmetric Catalytic Synthesis

The Ni(II)-glycine/(S)-BPB Schiff base complex-mediated aldol reaction represents a cornerstone in the stereoselective synthesis of β-hydroxy-α-amino acids. Belokon et al. demonstrated that condensation of aldehydes with a chiral Ni(II)-glycine complex in the presence of sodium methoxide yields syn-(S)-β-hydroxy-α-amino acids with diastereomeric ratios exceeding 10:1 and enantiomeric excess (ee) >80% . For Cbz-(R)-2-amino-3-hydroxy-3-methylbutanoic acid, this method involves:

  • Protection of L-valine with the Cbz group under Schotten-Baumann conditions.

  • Hydroxylation at the β-position via asymmetric aldol addition.

  • Acidic deprotection and crystallization to isolate the enantiopure product .

Enzymatic Hydroxylation

Hibi et al. developed a multi-enzymatic system using N-succinyl L-amino acid β-hydroxylase (SadA) and desuccinylase (LasA) to produce β-hydroxy-α-amino acids with >99% diastereomeric excess . While this method primarily targets N-succinyl derivatives, adapting the enzyme system for Cbz-protected substrates could offer a green chemistry route to the title compound.

Gold-Catalyzed N,O-Acetal Formation

Ohsawa et al. reported a gold-catalyzed method for constructing amide/carbamate-linked N,O-acetals, achieving yields of 34–89% under neutral conditions . This approach could be adapted to introduce the Cbz group post-hydroxylation, leveraging the reactivity of acyliminium intermediates.

Applications in Peptide and Pharmaceutical Chemistry

Peptide Synthesis

The Cbz group’s orthogonality to Fmoc and Boc protecting groups makes this compound invaluable in solid-phase peptide synthesis (SPPS). For example, Inoue et al. utilized similar Cbz-protected β-hydroxy amino acids to assemble polytheonamide B, a 48-residue non-ribosomal peptide with ion channel activity . The β-hydroxy group enhances peptide rigidity, promoting β-sheet formation and stabilizing tubular structures .

Pharmacological Scaffolds

Cbz-(R)-2-amino-3-hydroxy-3-methylbutanoic acid serves as a precursor to pelagiomicins, phenazine antibiotics with antitumor activity . Structural analogs exhibit:

  • Antimicrobial Activity: MIC values of 2–8 µg/mL against Gram-positive pathogens .

  • Cytotoxicity: EC50_{50} = 68 pg/mL in P388 murine leukemia cells .

  • Ion Channel Modulation: Disruption of transmembrane potential in cancer cells via pore formation .

Recent Research Advancements

Enzymatic Production Optimization

Hibi et al.’s dual-enzyme system achieved 93% conversion of N-succinyl-L-leucine to L-threo-β-hydroxyleucine at 2.3 mmol scale, suggesting scalability for industrial applications . Integrating this with Cbz protection could streamline production of the title compound.

Computational Modeling

Density functional theory (DFT) studies on the Ni(II)-glycine complex reveal that the (S)-BPB ligand induces a twisted boat conformation in the transition state, favoring syn-addition with an energy barrier of ΔG=18.7kcal/mol\Delta G^\ddagger = 18.7 \, \text{kcal/mol} . This insight guides ligand design for improved stereoselectivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator